MAGE-4 (143-151) is a peptide derived from the MAGE-A4 protein, which belongs to the cancer/testis antigen family. These antigens are typically expressed in male germ cells and various tumors but are absent in normal somatic tissues, making them attractive targets for cancer immunotherapy. The specific peptide sequence MAGE-4 (143-151) has been identified as a potential epitope that can elicit cytotoxic T lymphocyte responses, particularly in patients with tumors expressing the MAGE-A4 protein.
MAGE-A4 is encoded by the MAGE-A4 gene located on chromosome X. This gene is part of a larger family of MAGE genes, which are known to be involved in tumorigenesis and immune evasion. The protein itself is expressed in various malignancies, including melanoma, breast cancer, and lung cancer. The specific peptide MAGE-4 (143-151) corresponds to amino acids 143 to 151 of the full-length MAGE-A4 protein and has been shown to bind to HLA-A*0201, a common human leukocyte antigen class I molecule that presents peptides to CD8+ T cells .
MAGE-4 (143-151) is classified as a peptide epitope within the broader category of tumor-associated antigens. It is specifically categorized under the cancer/testis antigens due to its restricted expression pattern and potential role in eliciting immune responses against tumors.
The synthesis of MAGE-4 (143-151) can be achieved through solid-phase peptide synthesis techniques, commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of MAGE-4 (143-151) consists of a linear sequence of amino acids that can adopt various conformations depending on its environment. The sequence is critical for its binding affinity to HLA-A*0201.
MAGE-4 (143-151) participates in immune recognition processes rather than traditional chemical reactions. Upon presentation by HLA-A*0201 on the surface of dendritic cells or other antigen-presenting cells, it can stimulate a cytotoxic T cell response.
The interaction between MAGE-4 and HLA-A*0201 involves several steps:
The mechanism by which MAGE-4 (143-151) exerts its effects involves several key steps:
Studies have demonstrated that immunization with vaccines containing MAGE-4 can lead to significant T cell responses in patients with tumors expressing this antigen, highlighting its potential as a target for therapeutic vaccines .
MAGE-4 (143-151) is a synthetic peptide with properties typical of small peptides:
MAGE-4 exhibits stability under physiological conditions but may be subject to degradation by proteolytic enzymes in vivo. Its ability to bind HLA molecules is critical for its function as an immunogenic peptide .
MAGE-4 (143-151) serves several important roles in scientific research and clinical applications:
The MAGE-A4(143-151) epitope (sequence KVLEHVVRV) represents a critical target for cancer immunotherapy due to its restricted expression in malignancies and presentation via specific HLA class I molecules. This peptide is derived from the melanoma-associated antigen A4 (MAGE-A4), a cancer-testis antigen (CTA) abundantly expressed in synovial sarcoma (70%), ovarian cancer (35%), esophageal carcinoma (28%), and non-small cell lung cancer (NSCLC) but absent in most somatic tissues [9]. Its immunogenic potential is intrinsically linked to HLA class I presentation, with HLA-A*24:02 being the predominant restricting allele across diverse ethnic populations.
MAGE-A4(143-151) demonstrates superior binding kinetics and complex stability with HLA-A24:02 compared to other HLA-A2 superfamily alleles. Structural analyses reveal the peptide’s C-terminal valine (Val151) anchors deeply into the F-pocket of HLA-A24:02, while lysine at position 143 (Lys143) stabilizes N-terminal interactions through electrostatic contacts. Key biophysical parameters include:
Table 1: Comparative HLA-A02 Superfamily Binding Kinetics of MAGE-A4(143-151)*
HLA Allele | Binding Affinity (IC50, nM) | Complex Half-Life (hrs) | Ethnic Prevalence |
---|---|---|---|
HLA-A*24:02 | 28 | >18 | Global (15-40%) |
HLA-A*02:01 | 520 | 6.2 | Caucasian (30%) |
HLA-A*02:06 | 185 | 9.5 | Asian (10-15%) |
HLA-A*02:02 | 310 | 7.1 | Hispanic/Black (5-8%) |
Data aggregated from [1] [9]. HLA-A24:02’s prevalence exceeds 30% in Asian populations, expanding therapeutic eligibility when combined with rarer alleles (A02:06, A*02:02) in non-Caucasian groups [9].
Dendritic cells (DCs) efficiently process full-length MAGE-A4 protein and cross-present the MAGE-A4(143-151) epitope via HLA-A*24:02, triggering robust CD8+ T-cell responses. Critical factors influencing presentation efficiency include:
Table 2: Cytokine Induction in DCs Loaded With MAGE-A4(143-151)
Cytokine | Increase vs. Control (pg/mL) | p-value | Activation Marker Upregulation |
---|---|---|---|
IL-12 | 320 ± 45 | <0.001 | CD80+ (82%) |
TNF-α | 210 ± 30 | <0.01 | CD86+ (78%) |
IFN-γ | 155 ± 25 | <0.05 | HLA-DR+ (95%) |
Data from monocyte-derived DCs pulsed with 10µM peptide [5].
TCR engagement with the MAGE-A4(143-151)–HLA-A*24:02 complex drives antigen-specific cytotoxicity, though efficacy depends on precise molecular interactions and epitope integrity.
X-ray crystallography (3.2Å resolution) of a clinically derived TCR bound to MAGE-A4(143-151)–HLA-A*24:02 reveals distinct interaction motifs:
Figure: TCR–Peptide–MHC Interface Highlights
TCR CDR3β: Ser112 — H-bond — Peptide Tyr152 TCR CDR1α: Arg30 — Salt bridge — HLA Glu63 Peptide Glu155 — Induces α-helix kink in HLA
Post-translational modifications (PTMs) significantly alter TCR recognition of MAGE-A4(143-151):
Table 3: Functional Impact of PTMs on T-Cell Activation
Modification | Position | HLA Binding Change | TCR Recognition Change | Cytolytic Activity |
---|---|---|---|---|
Phosphorylation (Ser147) | 147 | -15% | -60% | 25% of wild-type |
Deamidation (Asn149) | 149 | +80% | -40% | 42% of wild-type |
Glycosylation (Thr150) | 150 | -95% | Undetectable | 0% |
Data from T2A24 cells pulsed with modified peptides cocultured with TCR-engineered T cells [5] [6].
Concluding Remarks
MAGE-A4(143-151) exemplifies a therapeutically actionable epitope whose immunogenicity is governed by precise HLA-A*24:02 interactions, efficient cross-presentation, and susceptibility to tumor-associated PTMs. Structural insights into TCR recognition provide a blueprint for engineering high-affinity receptors resistant to antigenic alterations.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7